3-(1,3-Benzodioxol-5-yl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a chlorophenyl group, an isoxazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved by the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Isoxazole Ring: The isoxazole ring can be synthesized via the reaction of a β-keto ester with hydroxylamine hydrochloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the benzodioxole, chlorophenyl, isoxazole, and oxadiazole moieties under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-5-(3-methyl-4-isoxazolyl)-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-5-(2-chlorophenyl)-4-isoxazole
Uniqueness
The uniqueness of 3-(1,3-Benzodioxol-5-yl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can exhibit unique reactivity and interactions compared to its analogs.
Properties
CAS No. |
889956-82-5 |
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Molecular Formula |
C19H12ClN3O4 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H12ClN3O4/c1-10-16(17(22-26-10)12-4-2-3-5-13(12)20)19-21-18(23-27-19)11-6-7-14-15(8-11)25-9-24-14/h2-8H,9H2,1H3 |
InChI Key |
KGIZSRAQRJPZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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